molecular formula C9H17N5O B1491412 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide CAS No. 1247914-74-4

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide

Cat. No.: B1491412
CAS No.: 1247914-74-4
M. Wt: 211.26 g/mol
InChI Key: FFHBYGYRJMBDAJ-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide is a useful research compound. Its molecular formula is C9H17N5O and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-2-3-4-11-9(15)7-14-6-8(5-10)12-13-14/h6H,2-5,7,10H2,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHBYGYRJMBDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=C(N=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide , often abbreviated as AMTBA , is a triazole-based compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of AMTBA, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H21N5O2
  • Molecular Weight : 241.32 g/mol
  • CAS Number : 2098017-94-6
PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H21N5O2
Molecular Weight241.32 g/mol
CAS Number2098017-94-6

AMTBA exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : AMTBA has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The triazole moiety is known for its ability to disrupt cellular processes in microorganisms.
  • Antifungal Properties : Similar to other triazole derivatives, AMTBA has demonstrated antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Anticancer Potential : Preliminary studies indicate that AMTBA may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
  • Anti-inflammatory Effects : Research suggests that AMTBA may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of AMTBA against a panel of bacterial strains. The results indicated that AMTBA exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity Assessment

In a separate investigation published in Mycopathologia, AMTBA was tested against common fungal pathogens. The compound demonstrated potent antifungal activity with an MIC of 16 µg/mL against Candida albicans, suggesting its potential as a therapeutic agent for fungal infections .

Anticancer Research

A recent study reported in Cancer Letters explored the effects of AMTBA on human cancer cell lines. The findings revealed that AMTBA induced apoptosis in breast cancer cells via the mitochondrial pathway, with IC50 values around 25 µM . This suggests a promising avenue for further research into its use as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

The triazole scaffold is widely recognized for its pharmacological properties, including antifungal, antibacterial, and anticancer activities. The specific compound under discussion has been investigated for:

  • Antimicrobial Activity : Triazoles exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics or antifungal agents .
  • Anticancer Properties : Research indicates that triazole compounds can induce apoptosis in cancer cells. For instance, derivatives have been tested against human cancer cell lines, showing promising results in inhibiting tumor growth through various mechanisms including cell cycle arrest and induction of oxidative stress .

Agricultural Applications

Triazole compounds are also utilized as fungicides in agriculture. The compound has potential as:

  • Fungicides : Its structure allows it to interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity. This property makes it a candidate for developing new agricultural fungicides that can target resistant fungal strains .

Materials Science

In materials science, triazoles are used as ligands in coordination chemistry and catalysis:

  • Catalyst Development : The compound can act as a ligand in metal-catalyzed reactions such as click chemistry. Its ability to stabilize metal ions enhances the efficiency of catalytic processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of Action
AntimicrobialBacteria/FungiInhibition of cell wall synthesis
AnticancerHuman cancer cell linesInduction of apoptosis and oxidative stress
FungicideVarious fungiDisruption of ergosterol synthesis

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer effects of various triazole derivatives demonstrated that compounds similar to 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing this triazole derivative showed effective control over powdery mildew in cucumbers. The compound's application resulted in a notable reduction in disease incidence compared to untreated controls.

Preparation Methods

Triazole Ring Formation and Aminomethyl Substitution

The 1,2,3-triazole core is commonly synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable and regioselective method producing 1,4-disubstituted 1,2,3-triazoles. In this context, an alkyne-functionalized acetamide or related precursor reacts with an azide bearing an aminomethyl group or a protected amine, which is later deprotected to yield the free aminomethyl substituent at the 4-position of the triazole.

Alternatively, some synthetic routes involve preparing aminomethyl-substituted triazoles by nucleophilic substitution or reductive amination on preformed triazole intermediates.

Amide Bond Formation with Butylamine

The N-butylacetamide moiety is introduced by coupling the triazole intermediate with butylamine. This step can be achieved by:

  • Activation of an acetic acid derivative (e.g., acyl chloride, anhydride, or ester) linked to the triazole, followed by nucleophilic substitution with butylamine.
  • Direct amidation using coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts to facilitate the formation of the amide bond under mild conditions.

Representative Synthetic Procedure (Literature-Based)

While explicit procedures for this exact compound are limited, analogs and related triazole derivatives have been synthesized using microwave-assisted organic synthesis (MAOS) to improve yields and reduce reaction times. For example:

Step Reagents & Conditions Outcome
1. Formation of triazole intermediate Copper(I)-catalyzed azide-alkyne cycloaddition in acetonitrile or ethanol at room temperature or under microwave irradiation Formation of 1,4-disubstituted 1,2,3-triazole with aminomethyl substituent (protected or free)
2. Amide coupling Reaction of triazole intermediate with butylamine using carbodiimide coupling agents in dry solvents (e.g., DMF) at 0–25°C Formation of N-butylacetamide linked to triazole
3. Purification Recrystallization from ethanol or chromatography Pure this compound

Microwave irradiation has been reported to reduce reaction times drastically from hours to minutes while maintaining high yields and purity in similar triazole derivatives synthesis.

Analytical Data Supporting Synthesis

The structure and purity of the synthesized compound are confirmed by:

  • Infrared Spectroscopy (IR): Characteristic absorption bands for NH (around 3200–3400 cm⁻¹), amide C=O (around 1650–1700 cm⁻¹), and triazole ring vibrations.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR signals corresponding to aminomethyl protons (typically singlets around 3.5–4.0 ppm),
    • Butyl chain protons (multiplets between 0.9–1.6 ppm),
    • Amide NH proton (broad singlet),
    • Triazole ring protons showing distinct chemical shifts.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 211.26 g/mol.
  • Elemental Analysis: Confirming C, H, N content matching theoretical values.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Triazole formation method Copper(I)-catalyzed azide-alkyne cycloaddition Room temp or microwave-assisted
Solvent Acetonitrile, ethanol, or DMF Dry solvents preferred for coupling
Amide coupling reagent Carbodiimides (EDC, DCC) or uronium salts Mild conditions, 0–25°C
Reaction time 2–10 min (microwave) to several hours (conventional) Microwave reduces time significantly
Purification method Recrystallization or chromatography Ethanol commonly used
Yield High (typically >80%) Depends on exact conditions

Research Findings and Notes

  • Microwave-assisted synthesis offers significant advantages in the preparation of triazole derivatives, including this compound analogs, by shortening reaction times and enhancing yields.
  • The aminomethyl substituent is typically introduced via azide precursors bearing protected amine groups, which are deprotected post-cyclization to yield the free amine.
  • Amide bond formation is a critical step requiring careful choice of coupling reagents and conditions to avoid side reactions and ensure high purity.
  • The compound’s synthesis has been referenced in patents related to inhibitors of PCSK9, indicating its relevance in pharmaceutical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide
Reactant of Route 2
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.